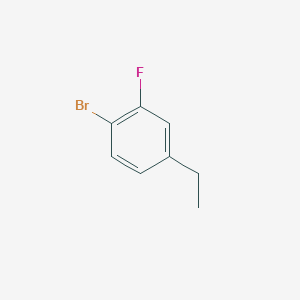

1-Bromo-4-ethyl-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMBEKUGNUTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735280 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928304-44-3 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3)

This guide provides a comprehensive technical overview of 1-Bromo-4-ethyl-2-fluorobenzene, a key building block for researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications, offering field-proven insights into its utilization.

Core Properties and Structural Attributes

This compound is a substituted aromatic compound featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring.[1][2] This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the ortho-fluorine atom can influence the regioselectivity of these reactions and modulate the physicochemical properties of downstream compounds, a feature often sought after in medicinal chemistry.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 928304-44-3 | [1][2] |

| Molecular Formula | C₈H₈BrF | [1][2][5] |

| Molecular Weight | 203.05 g/mol | [2][5] |

| Appearance | Colorless liquid or solid | [5] |

| Boiling Point | 190-193 °C | [5] |

| Density | 1.326 g/mL | [5] |

| Melting Point | -21 °C | [5] |

| Solubility | Soluble in organic solvents such as benzene and ethanol. | [5] |

| InChI Key | GTBMBEKUGNUTLQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCC1=CC(=C(C=C1)Br)F | [2] |

Synthesis of this compound

An alternative, though potentially less regioselective, approach would be the direct electrophilic bromination of 1-ethyl-3-fluorobenzene. The directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing, deactivating) groups would likely lead to a mixture of isomers.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.

Diagram 1: Synthetic Workflow for this compound

Sources

1-Bromo-4-ethyl-2-fluorobenzene physical properties

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Physicochemical Properties, Safety Protocols, and Synthetic Relevance

Introduction

This compound is a substituted aromatic halide that serves as a critical building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a metabolically robust fluorine atom, and an ethyl group—makes it a versatile intermediate for the synthesis of complex molecules. For researchers in drug development and materials science, a comprehensive understanding of its physical properties, handling requirements, and synthetic utility is paramount. The bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates. This guide offers a senior application scientist's perspective on the core attributes of this compound, synthesizing technical data with practical, field-proven insights to empower its effective and safe application in research and development.

Section 1: Core Physicochemical and Identification Properties

A precise understanding of a reagent's physical properties is the foundation of its effective use in experimental design, influencing everything from reaction setup and solvent selection to purification strategy and storage. The properties of this compound are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 928304-44-3 | [1][2][3] |

| Molecular Formula | C₈H₈BrF | [1][2][3] |

| Molecular Weight | 203.05 g/mol | [1][3][4] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | -21 °C | [2] |

| Boiling Point | 190-193 °C | [2] |

| Density | 1.326 g/mL | [2] |

| Solubility | Soluble in organic solvents (e.g., benzene, ethanol) | [2] |

| Lipophilicity (XLogP3) | 3.5 | [1][4] |

Expert Insights: The moderately high boiling point of 190-193 °C dictates that purification by distillation should be performed under reduced pressure to prevent thermal decomposition. Its low melting point of -21 °C means it will be a liquid under most standard laboratory conditions. The density, being significantly higher than water, is a key consideration for aqueous workup procedures, as it will form the lower organic layer. A calculated XLogP3 value of 3.5 indicates significant lipophilicity, a crucial parameter for medicinal chemists designing compounds intended to cross cellular membranes.

Section 2: Analytical Characterization Workflow

Verifying the identity and purity of starting materials is a non-negotiable step in any synthetic workflow. A multi-technique approach is essential for the unambiguous characterization of this compound.

Protocol 1: Standard Quality Control (QC) Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected spectrum would feature a triplet-quartet system for the ethyl group, and distinct aromatic proton signals whose splitting patterns are influenced by both the bromine and fluorine substituents.

-

¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. A single resonance is expected, with coupling to adjacent aromatic protons. This is a critical identity test for fluorinated compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject onto a GC-MS system to confirm the molecular weight via the mass spectrum (observing the characteristic isotopic pattern for bromine) and to assess purity by integrating the peak area. The monoisotopic mass is 201.97934 Da.[1][4]

-

Data Analysis: Integrate all spectroscopic data to confirm that the structure is consistent and the purity meets the requirements of the planned synthesis (typically >97%).

Visualization of Analytical Workflow

Caption: Workflow for identity and purity verification.

Section 3: Safety, Handling, and Storage Protocols

Substituted bromofluorobenzenes possess potential toxicity and require careful handling to minimize exposure.[2] Adherence to rigorous safety protocols is essential.

Table 2: GHS Hazard Information (Based on Analogous Compounds)

| Hazard Class | Statement | Precautionary Codes | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [5] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364 | [5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P317 | [5] |

| Skin Irritation | Causes skin irritation | - | [6][7] |

| Eye Irritation | Causes eye irritation | - | [6] |

Protocol 2: Safe Handling and Storage

-

Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

-

Nitrile or neoprene gloves to prevent skin contact.

-

Chemical splash goggles and a face shield for eye and face protection.

-

A flame-resistant lab coat.

-

-

Dispensing: Use a ground/bond container and receiving equipment when transferring large quantities to prevent static discharge. Employ non-sparking tools.[7]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite).[8] Prevent entry into drains or waterways.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable or reactive compounds.[7] Keep away from heat, sparks, and open flames.[7]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6]

Visualization of Safe Handling Decision Process

Caption: Decision tree for safe chemical handling.

Section 4: Relevance and Application in Organic Synthesis

This compound is not merely a chemical entity but a tool for molecular construction. Its value lies in the strategic placement of its functional groups, which allows for selective and predictable reactivity. It is frequently used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[2]

Key Synthetic Applications:

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new C-C bonds, attaching complex carbon frameworks to the fluorinated benzene ring. Aryl fluorides are valuable in drug discovery, and this compound is a key precursor.[9][10]

-

Grignard Reagent Formation: The bromide can be converted into a Grignard reagent (R-MgBr), creating a potent carbon nucleophile for reaction with a wide range of electrophiles like aldehydes, ketones, and esters.

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is generally strong, the presence of other activating groups can render it susceptible to SₙAr, allowing for the introduction of nucleophiles like amines or alkoxides.

Protocol 3: Exemplar Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative synthesis using this compound as a substrate.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Synthetic Workflow

Sources

- 1. This compound | C8H8BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

1-Bromo-4-ethyl-2-fluorobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic intermediate. We delve into its fundamental physicochemical properties, explore common synthetic pathways with mechanistic insights, and detail its strategic applications, particularly as a structural motif in the design and development of novel therapeutics. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile chemical building block.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and organic synthesis, fluorinated intermediates have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins.[1] this compound (CAS No. 928304-44-3) is a prime example of such a high-value building block. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ethyl group for steric and lipophilic influence—makes it a versatile precursor for a wide range of complex molecular architectures.[2] This guide will elucidate the core characteristics of this compound and demonstrate its utility in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is foundational to its effective use in synthesis. This compound is a colorless liquid or solid with properties that dictate its handling, reaction conditions, and purification methods.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 203.05 g/mol | [4] |

| Molecular Formula | C₈H₈BrF | [3] |

| CAS Number | 928304-44-3 | [5] |

| IUPAC Name | This compound | [4] |

| Melting Point | -21 °C | [3] |

| Boiling Point | 190-193 °C | [3] |

| Density | 1.326 g/mL | [3] |

| Calculated XLogP3 | 3.5 | [4] |

| Canonical SMILES | CCC1=CC(=C(C=C1)Br)F | [4] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regioselectivity. The preparation of this compound typically involves a multi-step sequence leveraging the directing effects of the substituents. A common and logical approach begins with a commercially available precursor, such as 3-fluoroethylbenzene, followed by electrophilic aromatic substitution.

Causality of the Synthetic Route: The ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. When both are present, the activating ethyl group primarily governs the position of the incoming electrophile. Bromination of 3-fluoroethylbenzene will yield a mixture of isomers, with the major product being this compound due to the combined directing effects and steric hindrance at other positions.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The bromine atom serves as a highly functional "handle" for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

-

Scaffold for Targeted Inhibitors: Similar halogenated phenyl rings are critical starting materials for synthesizing targeted kinase inhibitors, such as IKK2 inhibitors used in inflammatory and oncology research.[6] The 4-ethyl-2-fluorophenyl moiety can be strategically positioned within an active site to form favorable hydrophobic and electronic interactions.

-

CNS Agents: The introduction of fluorine is a well-established strategy for developing agents targeting the central nervous system (CNS).[2] Fluorine can enhance blood-brain barrier penetration and block metabolic degradation pathways, prolonging the half-life of a drug candidate. This makes the title compound an attractive starting point for novel CNS-active molecules.

-

Agrochemicals: Beyond pharmaceuticals, this intermediate is valuable in the synthesis of advanced agrochemicals, where molecular stability and targeted biological activity are paramount.[7]

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this compound, this section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction.

Objective: To synthesize 4-ethyl-2-fluoro-4'-methylbiphenyl from this compound and 4-methylphenylboronic acid.

Workflow Diagram:

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

-

Expertise & Experience: This step is critical to remove adsorbed water from the glassware, which can otherwise quench the catalyst and hydrolyze the boronic acid, reducing reaction efficiency.

-

-

Reagent Addition: To the flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. The palladium complex is the catalyst that facilitates the C-C bond formation.

-

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. The resulting mixture is degassed by bubbling nitrogen through it for 15 minutes.

-

Trustworthiness: Degassing is a self-validating step to ensure the integrity of the catalytic system. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Safety and Handling

As an organohalogen compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents. Store away from sources of heat or ignition.[3]

-

Exposure: Avoid contact with skin and eyes and inhalation of vapors.[3] In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity in cornerstone synthetic reactions, and the advantageous pharmacological effects imparted by its structural motifs make it a highly valuable compound in the armory of medicinal and synthetic chemists. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in demanding research and development environments.

References

-

ChemBK. this compound. Available at: [Link]

-

LookChem. The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene. Available at: [Link]

-

S D Fine-Chem. 1-BROMO-4-FLUOROBENZENE. Available at: [Link]

-

LookChem. Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. Available at: [Link]

-

PubChem. this compound | C8H8BrF | CID 66570675. Available at: [Link]

-

PubChem. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057. Available at: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available at: [Link]

-

LookChem. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Available at: [Link]

-

LookChem. Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-fluorobenzene, a key halogenated aromatic intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The document elucidates the compound's structure and nomenclature, details its physicochemical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its reactivity and potential applications as a versatile building block. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.

Nomenclature and Structure Elucidation

This compound, with the CAS number 928304-44-3, is a polysubstituted aromatic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a fluorine atom.

IUPAC Name: this compound[2]

Synonyms: 4-Ethyl-2-fluorobromobenzene[2]

Molecular Formula: C₈H₈BrF[1][2]

Molecular Weight: 203.05 g/mol [2][3]

The numbering of the benzene ring is determined by IUPAC nomenclature rules, which prioritize the alphabetical order of the substituents when their positions are fixed. Thus, the bromine atom is assigned to position 1, the fluorine to position 2, and the ethyl group to position 4.

Molecular Structure

The planar benzene ring is substituted with three different functional groups, leading to a specific substitution pattern that dictates its reactivity and steric hindrance.

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic region would likely display a complex splitting pattern due to the different electronic environments and couplings between the protons. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the ethyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and halogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid or solid | [3] |

| Boiling Point | 190-193 °C | [3] |

| Melting Point | -21 °C | [3] |

| Density | 1.326 g/mL | [3] |

| Solubility | Soluble in organic solvents such as benzene and ethanol. | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromo and fluoro substituents onto an ethylbenzene precursor. A plausible and common method would involve a Sandmeyer-type reaction starting from a suitably substituted aniline.

Proposed Synthetic Route: Sandmeyer Bromination

A logical synthetic pathway commences with 4-ethyl-2-fluoroaniline. This precursor can be converted to the target compound via a diazotization reaction followed by a Sandmeyer bromination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established Sandmeyer reaction methodologies and has not been optimized for this specific substrate.[4][5]

Step 1: Diazotization of 4-Ethyl-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-ethyl-2-fluoroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites.[3] The bromine atom is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the molecule and can also be a site for nucleophilic aromatic substitution under certain conditions.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of organoboron reagents to form biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: This reaction enables the formation of C-C bonds with alkenes.

The fluorine and ethyl substituents on the ring modulate the reactivity of the C-Br bond and can influence the regioselectivity of these reactions.

Applications in Medicinal Chemistry

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of a fluorine atom, in particular, can enhance a drug's metabolic stability, binding affinity, and bioavailability. While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous patented compounds within drug discovery programs. Its utility lies in its ability to serve as a scaffold for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the search for new therapeutic agents.

Safety Information

This compound is an organic compound with potential toxicity.[3] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as chemical-resistant gloves and safety glasses.[3] It is advisable to work in a well-ventilated fume hood and to avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical attention.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure and the presence of multiple, selectively addressable functional groups make it a versatile tool for the construction of complex molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the quest for novel pharmaceuticals and other high-value chemical entities.

References

-

This compound - ChemBK. (2024-04-09). Retrieved from [Link]

-

This compound | C8H8BrF | CID 66570675. PubChem. Retrieved from [Link]

-

4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057. PubChem. Retrieved from [Link]

-

REACTIONS OF SOME BROMOFLUOROBENZENES WITH COPPER(I) BENZENETHIOLATE. Lookchem. Retrieved from [Link]

-

Sandmeyer reaction. Wikipedia. Retrieved from [Link]

- US5847241A - Process for the preparation of p-bromofluorobenzene. Google Patents.

-

16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Catalytic Sandmeyer Bromination | Request PDF. ResearchGate. (2025-08-07). Retrieved from [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

A "Greener" Synthetic Route for Fluoroaromatics via Copper (II) Fluoride | Semantic Scholar. Retrieved from [Link]

-

4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025. PubChem. Retrieved from [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Retrieved from [Link]

-

Benzene, 1-bromo-4-ethyl-. the NIST WebBook. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. (2024-10-04). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

-

A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(I) bromide | Request PDF. ResearchGate. (2025-08-06). Retrieved from [Link]

-

Synthesis of poly-substituted benzenes. YouTube. (2013-03-27). Retrieved from [Link]

-

Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. Retrieved from [Link]

-

1-Bromo-2-ethyl-4-fluorobenzene 250mg. Dana Bioscience. Retrieved from [Link]

-

1-Bromo-4-[2-(4-fluorophenyl)ethyl]benzene. PubChem. Retrieved from [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. Retrieved from [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. (2022-01-04). Retrieved from [Link]

-

Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2. PubMed. (2018-06-27). Retrieved from [Link]

-

Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-ethyl-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-ethyl-2-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of 13C NMR spectroscopy, details the application of substituent effects in predicting chemical shifts for a multisubstituted aromatic system, and presents a rigorous, step-by-step protocol for the experimental acquisition of such data. By integrating established principles of NMR with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of complex aromatic compounds.

Introduction: The Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is particularly powerful for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its position, or chemical shift (δ), being highly sensitive to the local electronic environment.

The chemical shift of a carbon nucleus is primarily governed by the extent of its shielding from the external magnetic field by the surrounding electron density. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield). In aromatic systems like substituted benzenes, the chemical shifts of the ring carbons are modulated by a combination of inductive and resonance effects of the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[1][2]

This guide focuses on the 1,2,4-trisubstituted aromatic compound, this compound. The interplay of the three different substituents—a deactivating halogen (bromine), a strongly deactivating and electronegative halogen (fluorine), and a weakly activating alkyl group (ethyl)—creates a unique electronic landscape on the benzene ring, resulting in a distinct 13C NMR spectrum. Understanding and accurately predicting these chemical shifts is crucial for confirming the synthesis of the target molecule and for its characterization in various research and development applications.

Predicting the 13C NMR Spectrum of this compound

In the absence of an experimental spectrum for this compound, we can predict the chemical shifts of the aromatic carbons with a high degree of accuracy by employing the principle of additivity of substituent chemical shifts (SCS). This method starts with the chemical shift of the carbon atoms in unsubstituted benzene (128.5 ppm) and then adds the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.[3]

The SCS values for bromo, fluoro, and ethyl groups are well-documented.[4] It is important to note that for polysubstituted benzenes, the additivity rule may have slight deviations due to steric interactions and complex electronic effects between substituents, but it provides a robust initial assignment.

Substituent Chemical Shift (SCS) Parameters (in ppm): [4]

| Substituent | Ipso (C1) | Ortho (C2) | Meta (C3) | Para (C4) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -CH2CH3 | +15.6 | -0.4 | 0.0 | -2.6 |

The following diagram illustrates the numbering of the carbon atoms in this compound for the subsequent analysis.

Caption: Numbering of aromatic carbons in this compound.

Predicted Chemical Shift Calculations:

-

C1 (ipso to Br):

-

Base (Benzene): 128.5 ppm

-

Ipso effect of -Br: -5.5 ppm

-

Ortho effect of -F: -12.9 ppm

-

Meta effect of -Et: 0.0 ppm

-

Predicted δ: 128.5 - 5.5 - 12.9 + 0.0 = 110.1 ppm

-

-

C2 (ipso to F):

-

Base (Benzene): 128.5 ppm

-

Ortho effect of -Br: +3.4 ppm

-

Ipso effect of -F: +34.8 ppm

-

Meta effect of -Et: 0.0 ppm

-

Predicted δ: 128.5 + 3.4 + 34.8 + 0.0 = 166.7 ppm

-

-

C3 (meta to Br, ortho to F, ortho to Et):

-

Base (Benzene): 128.5 ppm

-

Meta effect of -Br: +1.7 ppm

-

Ortho effect of -F: -12.9 ppm

-

Ortho effect of -Et: -0.4 ppm

-

Predicted δ: 128.5 + 1.7 - 12.9 - 0.4 = 116.9 ppm

-

-

C4 (para to Br, meta to F, ipso to Et):

-

Base (Benzene): 128.5 ppm

-

Para effect of -Br: -1.6 ppm

-

Meta effect of -F: +1.4 ppm

-

Ipso effect of -Et: +15.6 ppm

-

Predicted δ: 128.5 - 1.6 + 1.4 + 15.6 = 143.9 ppm

-

-

C5 (meta to F, ortho to Et):

-

Base (Benzene): 128.5 ppm

-

Meta effect of -Br: +1.7 ppm (assuming symmetry for simplicity, though slightly different from C3's meta to Br)

-

Meta effect of -F: +1.4 ppm

-

Ortho effect of -Et: -0.4 ppm

-

Predicted δ: 128.5 + 1.7 + 1.4 - 0.4 = 131.2 ppm

-

-

C6 (ortho to Br, para to Et):

-

Base (Benzene): 128.5 ppm

-

Ortho effect of -Br: +3.4 ppm

-

Para effect of -F: -4.5 ppm

-

Meta effect of -Et: 0.0 ppm

-

Predicted δ: 128.5 + 3.4 - 4.5 + 0.0 = 127.4 ppm

-

Ethyl Group Carbons: Based on experimental data for ethylbenzene, the chemical shifts for the ethyl group carbons are approximately:[5][6]

-

-CH2-: ~29 ppm

-

-CH3: ~15 ppm

Summary of Predicted 13C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 110.1 |

| C2 | 166.7 |

| C3 | 116.9 |

| C4 | 143.9 |

| C5 | 131.2 |

| C6 | 127.4 |

| -CH2- | ~29 |

| -CH3 | ~15 |

Analysis of Substituent Effects on the Predicted Spectrum

The predicted chemical shifts can be rationalized by considering the electronic properties of the substituents.

Caption: Interplay of substituent electronic effects on the aromatic carbons.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a lone pair that can be donated into the ring via resonance (+R), which shields the ortho and para positions. The ipso carbon (C2) experiences a very large deshielding effect (+34.8 ppm), making it the most downfield signal. The ortho carbons (C1 and C3) are shielded by resonance, while the meta carbons (C4 and C6) are less affected.

-

Bromine (-Br): Bromine is also electronegative and exhibits an inductive withdrawing effect (-I). Like fluorine, it has a resonance donating effect (+R). A unique characteristic of bromine is the "heavy atom effect," which causes an upfield (shielding) shift for the ipso carbon (C1) despite its electronegativity.[7] This is why the predicted shift for C1 is relatively low (110.1 ppm).

-

Ethyl (-CH2CH3): The ethyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This leads to a slight shielding of the ortho and para positions and a deshielding of the ipso carbon (C4).

The combination of these effects leads to the predicted spectrum. The strong deshielding of C2 by fluorine is the most dominant effect. The shielding of C1 by the heavy atom effect of bromine is also a key feature. The remaining carbons have shifts determined by the cumulative ortho, meta, and para effects of all three substituents.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a standardized protocol for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl3) is a common choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz for 13C |

| Solvent | CDCl3 |

| Temperature | 298 K (25 °C) |

| Pulse Program | Standard 1D 13C with proton decoupling (e.g., zgpg30) |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds |

| Number of Scans (NS) | 128 or higher (depending on concentration) |

| Spectral Width (SW) | 200-250 ppm |

| Receiver Gain (RG) | Auto-adjust or set manually to avoid clipping |

4.3. Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 1-2 Hz before performing the Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding and predicting the 13C NMR chemical shifts of this compound. Through the application of the additivity of substituent chemical shifts, we have generated a reliable predicted spectrum and rationalized the positions of the carbon signals based on the interplay of inductive, resonance, and heavy atom effects. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data. This comprehensive approach, integrating theoretical prediction with practical experimental guidance, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel aromatic compounds.

References

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Organic Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(34), 22136-22146. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved from [Link]

-

Reddit. (2020, September 29). C-NMR of substituted benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

ChemTalk. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.

-

Spiesecke, H., & Schneider, W. G. (1961). Nuclear magnetic resonance spectroscopy. Benzene-13C. Journal of the American Chemical Society, 83(16), 3482-3485. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. youtube.com [youtube.com]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. brocku.ca [brocku.ca]

- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Ethylbenzene(100-41-4) 13C NMR [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Safety data sheet (SDS) for 1-Bromo-4-ethyl-2-fluorobenzene

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-ethyl-2-fluorobenzene

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 928304-44-3), a key intermediate in various organic synthesis applications, particularly within drug discovery and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) sections. Instead, this document synthesizes available data with established chemical safety principles to provide researchers, scientists, and drug development professionals with a framework for risk assessment and mitigation.

A Note on Data Synthesis: Publicly available, GHS-compliant safety data for this compound is limited.[1] Therefore, to ensure a robust and conservative safety profile, this guide incorporates and extrapolates data from well-characterized, structurally analogous compounds, primarily 1-Bromo-4-fluorobenzene (CAS 460-00-4) and 4-Bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7). This approach is a standard, field-proven practice for ensuring safety when handling novel or less-documented chemical entities.

Chemical Identity and Physicochemical Landscape

Understanding the fundamental properties of a chemical is the bedrock of safe handling. These parameters dictate its behavior in the laboratory environment, from storage to reaction quenching.

-

Chemical Name: this compound

-

Synonyms: 4-Ethyl-2-fluorobromobenzene[2]

-

Molecular Formula: C₈H₈BrF[3]

The physical properties are critical for anticipating its behavior during handling and in the event of a spill. For instance, a boiling point significantly above room temperature indicates low volatility under standard conditions, but this can change under heating or reduced pressure.

| Property | Value | Source | Causality and Experimental Insight |

| Appearance | Colorless liquid or solid | [5] | The physical state is near ambient temperature; minor temperature fluctuations can alter its state, impacting transfer methods. |

| Boiling Point | 190-193 °C | [5] | This relatively high boiling point suggests that inhalation risk from vapor at room temperature is moderate but increases significantly upon heating. |

| Melting Point | -21 °C | [5] | The substance will be liquid under all standard laboratory conditions, simplifying handling and transfer. |

| Density | 1.326 g/mL | [5] | Being denser than water, it will sink, which is a critical consideration for aqueous workups and spill management in sinks or drains. |

| Flash Point | ~53 °C / 127.4 °F (Analog Data) | [6][7] | As a combustible/flammable liquid, its vapors can form an ignitable mixture with air. This temperature is within the range of laboratory heating equipment, demanding strict control of ignition sources. |

Hazard Analysis and GHS Classification

Based on the toxicological and hazard data from structural analogs, this compound should be handled as a hazardous substance.[8] The primary routes of exposure and concern are inhalation, skin/eye contact, and ingestion.

GHS Hazard Classification (Inferred from Analog Data)

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[6][8][9]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[4]

-

Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[4]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[8][9]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[8][9]

-

Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)[4][8][9]

-

Specific target organ toxicity — single exposure (Respiratory system): Category 3 (H335: May cause respiratory irritation)[8][9]

Hazard Statements (H-Statements):

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

Precautionary Statements (P-Statements) - A Self-Validating System: These statements form a logical chain of action to prevent and respond to the hazards identified above.

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[8][9]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk during routine handling and experimentation.

Engineering Controls

The primary line of defense is to control the environment.

-

Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to mitigate the inhalation hazard (H332, H335).

-

Ventilation: The lab should have adequate general ventilation to prevent the accumulation of vapors in the unlikely event of a release outside of primary containment.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of immediately, and hands washed thoroughly.[11]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or when handling the material under pressure.[11]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Ensure clothing fully covers the arms and legs.[9]

Storage and Incompatibility

Correct storage prevents degradation and hazardous reactions.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7] The storage area should be designated for flammable liquids.[7][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use only non-sparking tools when handling containers.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7] Halogenated aromatic compounds can be unreactive but may have incompatibilities with strong agents.[12]

Emergency Response Workflow

In the event of an incident, a structured and rapid response is critical. The following workflow and diagram outline the necessary steps.

Emergency Response Protocol Diagram

Caption: Logical workflow for responding to spills, exposures, or fires involving this compound.

Accidental Release Measures (Spills)

-

Evacuate and Secure: Immediately alert others in the area and evacuate personnel to a safe location. Remove all sources of ignition.[1]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Don appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.[1]

-

Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1]

-

Decontamination: Wash the spill area thoroughly with soap and water.[12]

First-Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][8] A water spray can be used to cool adjacent containers but may not be effective at extinguishing the fire.[6][12]

-

Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[7]

-

Specific Hazards: The liquid is flammable, and its vapors may travel a considerable distance to a source of ignition and flash back.[6] Combustion may produce toxic fumes of carbon monoxide, hydrogen bromide, and hydrogen fluoride.[8]

-

Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Disposal and Environmental Considerations

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and regulatory compliance.

-

Product Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1] All disposal practices must be in accordance with federal, state, and local regulations.

Transportation Information

While end-users may not be responsible for shipping, understanding the transport classification is important for receiving and inventory management. Based on its properties as a flammable liquid, it would likely be classified for transport as:

-

UN Number: UN 1993 (for Flammable liquid, n.o.s.) or similar, as appropriate.

-

Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)

-

Hazard Class: 3 (Flammable Liquid)

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-2-fluorobenzene. Retrieved from [Link]

-

J.T. Baker. (2003, July 29). CADMIUM NITRATE. Retrieved from [Link]

-

Penta chemicals. (2024, March 18). Cadmium nitrate tetrahydrate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C8H8BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Systematic Approach to the IUPAC Nomenclature of C8H8BrF Isomers: A Technical Guide for Chemical Researchers

Introduction

In the fields of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. A single alteration in substituent position on an aromatic ring or an aliphatic side-chain can drastically modify a compound's pharmacological, toxicological, and material properties. The molecular formula C8H8BrF represents a diverse array of structural isomers, each with a unique chemical identity and, consequently, distinct behaviors in chemical and biological systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assigning the International Union of Pure and Applied Chemistry (IUPAC) name to any given isomer of C8H8BrF. Moving beyond a simple recitation of rules, this document elucidates the chemical logic underpinning the nomenclature process, ensuring a deep and applicable understanding. We will dissect the primary isomer classes derived from this formula and present self-validating, step-by-step protocols for their unambiguous naming, including the critical assignment of stereochemistry where applicable.

Part 1: Foundational Principles of Aromatic Compound Nomenclature

The IUPAC system for naming substituted benzene derivatives is built on a hierarchy of rules designed to produce a unique and descriptive name for every possible structure.[1] Before addressing the specific isomers of C8H8BrF, a firm grasp of these core principles is essential.

-

Identifying the Parent Structure : For monosubstituted benzenes, the name is simply the substituent prefixed to "benzene" (e.g., Chlorobenzene).[2] For polysubstituted benzenes, the parent is typically benzene itself, unless a substituent confers a common name that is accepted by IUPAC (e.g., toluene for methylbenzene, or phenol for hydroxybenzene).[1][3] For the C8H8BrF isomers we will discuss, the primary parent structures will be benzene or ethane.

-

Numbering and Locants : When multiple substituents are present on a benzene ring, the carbon atoms are numbered 1 through 6 to assign locants (positions) to each substituent. The primary objective is to assign the lowest possible set of locants to the substituents.[4]

-

Alphabetical Precedence : When substituents are of the same priority class (as are all halo and alkyl groups), they are listed in alphabetical order in the final name (e.g., b romo comes before e thyl, which comes before f luoro). If there is a choice in numbering after applying the lowest locant rule, the substituent cited first in alphabetical order is assigned the lowest number.[1][3]

-

Ortho, Meta, Para Prefixes : For disubstituted benzenes, the relative positions can be indicated by prefixes: ortho- (o-) for 1,2 positions, meta- (m-) for 1,3 positions, and para- (p-) for 1,4 positions.[2][4] While useful, the numerical locant system is more broadly applicable for compounds with three or more substituents and is generally preferred in complex cases.

Part 2: Isomer Class I: Substituted Ethylbenzenes

This class of isomers features an ethyl group, a bromine atom, and a fluorine atom directly attached to the benzene ring. The molecular structure is C₆H₃(C₂H₅)(Br)(F).

Nomenclature Protocol for Substituted Ethylbenzenes

The systematic naming process follows a clear logical sequence. The parent structure is benzene, and the three substituents are ethyl, bromo, and fluoro.

Step-by-Step Methodology:

-

Identify and Alphabetize Substituents : The substituents are Bromo, Ethyl, and Fluoro.

-

Determine Lowest Locant Combination : Number the benzene ring to provide the lowest possible numbering scheme for the three substituents. For example, a 1,2,4-substitution pattern is superior to a 1,3,4-pattern.

-

Apply Alphabetical Order as a Tie-Breaker : If multiple numbering schemes yield the same lowest locant set (e.g., 1,2,4), assign the lowest number (1) to the substituent that comes first alphabetically. In this case, "bromo" receives the lowest possible number within that set.

-

Assemble the Final Name : List the substituents alphabetically, each preceded by its locant, followed by the parent name "benzene".

Data Presentation: Representative Isomers of Substituted Ethylbenzene

| IUPAC Name | Substituent Positions | Numbering Logic |

| 1-Bromo-2-ethyl-3-fluorobenzene | Br: 1, Ethyl: 2, Fluoro: 3 | Lowest locant set (1,2,3). Alphabetical priority for 'Bromo' at C1. |

| 1-Bromo-4-ethyl-2-fluorobenzene[5] | Br: 1, Fluoro: 2, Ethyl: 4 | Lowest locant set (1,2,4). 'Bromo' at C1 over 'Fluoro' at C1. |

| 2-Bromo-1-ethyl-4-fluorobenzene[6] | Ethyl: 1, Bromo: 2, Fluoro: 4 | Lowest locant set (1,2,4). 'Ethyl' at C1 gives the same set; alphabetical order of all substituents is considered. |

| 4-Bromo-1-ethyl-2-fluorobenzene | Ethyl: 1, Fluoro: 2, Bromo: 4 | Lowest locant set (1,2,4). |

Visualization: Naming Workflow for Substituted Ethylbenzenes

Caption: Decision workflow for naming substituted ethylbenzenes.

Part 3: Isomer Class II: Substituted Phenylethanes

This class treats the C₆H₅ group as a "phenyl" substituent on a two-carbon (ethane) chain that also holds the bromine and fluorine atoms. The general structure is C₆H₅-C₂H₃BrF. These isomers introduce the potential for stereoisomerism.

Nomenclature Protocol for Substituted Phenylethanes

Step-by-Step Methodology:

-

Identify the Parent Chain : The longest carbon chain is two carbons long, so the parent alkane is "ethane".

-

Identify Substituents : The substituents on the ethane chain are Bromo, Fluoro, and Phenyl.

-

Number the Parent Chain : Number the two-carbon chain (C1, C2) to give the lowest possible locants to the substituents.

-

Assess for Chirality : Examine each carbon of the ethane chain. If a carbon is bonded to four different groups, it is a chiral center.

-

Example: In 1-bromo-1-fluoro-2-phenylethane, C1 is bonded to H, Br, F, and a benzyl group (-CH₂-C₆H₅). It is chiral.

-

-

Assign Stereochemical Configuration (R/S) : If a chiral center exists, use the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration as (R) or (S).[7] The priority is determined by the atomic number of the atom directly attached to the chiral center (Br > F > C of phenyl > H).

-

Assemble the Final Name : Prefix the full name with the stereochemical descriptor in parentheses, e.g., (R)- or (S)-. List the substituents alphabetically, preceded by their locants.

Data Presentation: Representative Isomers of Substituted Phenylethane

| IUPAC Name | Substituent Positions | Chirality |

| 1-Bromo-1-fluoro-2-phenylethane | C1: Br, F; C2: Phenyl | Yes, at C1 |

| 1-Bromo-2-fluoro-1-phenylethane | C1: Br, Phenyl; C2: F | Yes, at C1 |

| 1-Bromo-2-fluoro-2-phenylethane | C1: Br; C2: F, Phenyl | Yes, at C2 |

Visualization: Naming Workflow for Chiral Phenylethanes

Caption: Workflow for naming substituted phenylethanes, including stereochemistry.

Part 4: Isomer Class III: Mixed Ring and Side-Chain Substitution

This final major class of isomers involves substitution on both the benzene ring and the ethyl side-chain. For example, a bromine atom could be on the ring while a fluorine atom is on the side chain.

Nomenclature Protocol for Mixed Substitution

The key decision here is defining the parent structure. Generally, if the side chain contains a principal functional group or is complex, the ring may be treated as a substituent. However, in this case, it is more systematic to name the compound as a substituted ethylbenzene.

Step-by-Step Methodology:

-

Identify the Parent Structure : The parent is benzene.

-

Identify the Substituents on the Ring : One substituent will be a halogen (e.g., bromo), and the other will be a substituted alkyl group (e.g., a "1-fluoroethyl" or "2-fluoroethyl" group).

-

Name the Substituted Alkyl Group : Name the side chain as you would any haloalkane, treating it as a single substituent.

-

Number the Benzene Ring : The carbon atom attached to the more complex substituent (the substituted ethyl group) is typically assigned C1. If ambiguity remains, use alphabetical order. For example, "bromo" vs. "fluoroethyl".

-

Assemble the Final Name : List the substituents alphabetically. Use parentheses to enclose the name of the complex substituent to avoid confusion.

Data Presentation: Representative Isomers with Mixed Substitution

| IUPAC Name | Ring Substituent | Side-Chain Substituent | Ring Position |

| 1-Bromo-2-(1-fluoroethyl)benzene[8] | Bromo | (1-Fluoroethyl) | Ortho (1,2) |

| 1-Bromo-3-(2-fluoroethyl)benzene | Bromo | (2-Fluoroethyl) | Meta (1,3) |

| 1-(1-Bromoethyl)-4-fluorobenzene | Fluoro | (1-Bromoethyl) | Para (1,4) |

Conclusion

The IUPAC nomenclature for isomers of C8H8BrF is a systematic process rooted in a clear hierarchy of rules. By dissecting the molecular formula into its potential structural classes—substituted ethylbenzenes, substituted phenylethanes, and isomers with mixed substitution—we can apply tailored, yet consistent, protocols to arrive at an unambiguous name for any given structure. For the researcher, mastering this system is not an academic exercise; it is a fundamental requirement for accurate data reporting, database searching, and clear scientific communication, ensuring that the specific molecule being studied is precisely and universally understood.

References

-

Vedantu. (n.d.). Substituted Benzene Compounds: Nomenclature Made Simple. Retrieved from [Link]

-

University of Calgary. (2010). Nomenclature of substituted benzene rings. Retrieved from [Link]

-

Lievens, T. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis. Retrieved from [Link]

-

Sarthaks eConnect. (2022). Give IUPAC rules for naming substituted benzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl.... Retrieved from [Link]

-

PubChem. (n.d.). Ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the “Blue Book”). Royal Society of Chemistry. [Link]

Sources

- 1. sarthaks.com [sarthaks.com]

- 2. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. byjus.com [byjus.com]

- 5. This compound | C8H8BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 261711-19-7|2-Bromo-1-ethyl-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-fluorobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-ethyl-2-fluorobenzene (CAS No. 928304-44-3), a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures. This document will delve into the critical aspects of sourcing, specifying, handling, and applying this versatile reagent, ensuring that researchers can confidently and safely integrate it into their discovery and development workflows.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈BrF and a molecular weight of approximately 203.05 g/mol .[1] The presence of orthogonal bromine and fluorine substituents on the ethylbenzene core makes it a valuable intermediate. The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound is typically a colorless liquid or solid with a melting point of -21°C and a boiling point between 190-193°C.[2] It is soluble in common organic solvents like benzene and ethanol.[2]

Sourcing and Specification of Commercial this compound

The quality and purity of starting materials are paramount in any synthetic endeavor, directly impacting reaction efficiency, yield, and the impurity profile of subsequent intermediates and final products. Several reputable chemical suppliers offer this compound, each with its own set of specifications. When selecting a supplier, researchers should consider not only the nominal purity but also the analytical documentation provided, such as Certificates of Analysis (CoA) and Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) data.

Below is a comparative table of representative commercial suppliers for this compound:

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | Varies by partner | Typically ≥95% | 928304-44-3 | C₈H₈BrF | 203.05 |

| BLD Pharm | BD01014496 | ≥97% (GC) | 928304-44-3 | C₈H₈BrF | 203.05 |

| Ambeed | A393538 | ≥95% | 928304-44-3 | C₈H₈BrF | 203.05 |

| Fluorochem | F210516 | ≥95% | 928304-44-3 | C₈H₈BrF | 203.05 |

Note: This table is for illustrative purposes. Researchers should always consult the supplier's website for the most current product information and availability.

Quality Control and Analytical Verification

Independent verification of the identity and purity of starting materials is a critical step in ensuring the reproducibility and success of a synthetic campaign. For this compound, several analytical techniques are commonly employed.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethyl group and the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. ¹⁹F NMR is also highly informative for confirming the presence and chemical environment of the fluorine atom.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and identifying any volatile impurities. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for this compound.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is the method of choice. A suitable method can be developed to separate the main component from any related substances.

Illustrative Quality Control Workflow:

Caption: Quality control workflow for incoming this compound.

Safe Handling and Storage